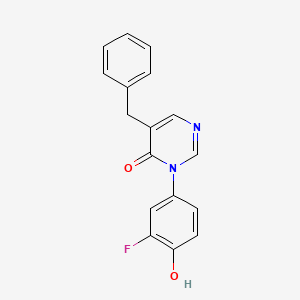
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a fluorohydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate benzyl and fluorohydroxyphenyl precursors with a pyrimidine core. One common method involves the use of benzyl bromide and 3-fluoro-4-hydroxybenzaldehyde as starting materials. These are reacted with a pyrimidine derivative under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-fluoro-4-oxophenyl)pyrimidin-4-one.
Reduction: Formation of 5-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidine.
Substitution: Formation of 5-benzyl-3-(3-substituted-4-hydroxyphenyl)pyrimidin-4-one.
科学研究应用
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorohydroxyphenyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, leading to its inhibitory effects.
相似化合物的比较
Similar Compounds
3-Fluoro-4-hydroxyproline: Another fluorohydroxyphenyl compound with different biological activities.
Benzyl alcohol, 3-benzyloxy-4-fluoro-: A structurally related compound with different functional groups.
Uniqueness
5-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a fluorohydroxyphenyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H13FN2O2 |
|---|---|
分子量 |
296.29 g/mol |
IUPAC 名称 |
5-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O2/c18-15-9-14(6-7-16(15)21)20-11-19-10-13(17(20)22)8-12-4-2-1-3-5-12/h1-7,9-11,21H,8H2 |
InChI 键 |
QSWFIAYJBLSCQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CN=CN(C2=O)C3=CC(=C(C=C3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















